molecular formula C24H31ClN2O4S2 B14504812 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate CAS No. 63907-10-8

8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate

Cat. No.: B14504812
CAS No.: 63907-10-8
M. Wt: 511.1 g/mol
InChI Key: TZDSHVRGWKAGEA-UHFFFAOYSA-N
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Description

8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally related to perphenazine, a well-known antipsychotic drug.

Preparation Methods

The synthesis of 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate involves several steps. The starting material, 2-chlorophenothiazine, undergoes a series of reactions to introduce the propyl and nortropanol groups. The final step involves the formation of the ethanesulfonate salt. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate involves its interaction with dopamine receptors in the central nervous system. It acts as a dopamine D1/D2 receptor antagonist, which helps in reducing psychotic symptoms. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar compounds to 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate include:

Properties

CAS No.

63907-10-8

Molecular Formula

C24H31ClN2O4S2

Molecular Weight

511.1 g/mol

IUPAC Name

8-[3-(2-chlorophenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol;ethanesulfonic acid

InChI

InChI=1S/C22H25ClN2OS.C2H6O3S/c23-15-6-9-22-20(12-15)25(19-4-1-2-5-21(19)27-22)11-3-10-24-16-7-8-17(24)14-18(26)13-16;1-2-6(3,4)5/h1-2,4-6,9,12,16-18,26H,3,7-8,10-11,13-14H2;2H2,1H3,(H,3,4,5)

InChI Key

TZDSHVRGWKAGEA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.C1CC2CC(CC1N2CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O

Origin of Product

United States

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